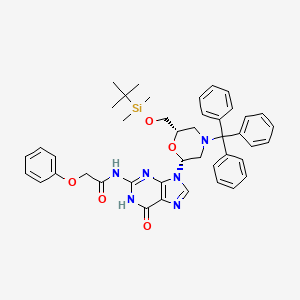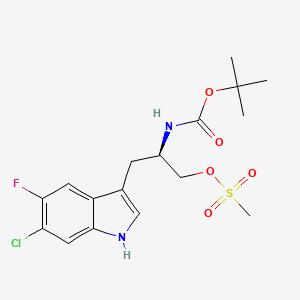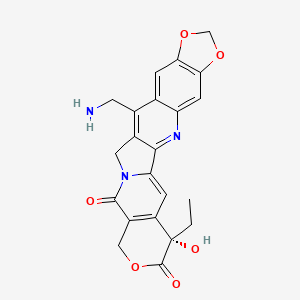
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a morpholine ring, which is further modified with a tert-butyldimethylsilyl group and a phenoxyacetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide involves several steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction.
Attachment of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is attached to the morpholine ring using tert-butyldimethylsilyl chloride in the presence of a base.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is introduced through an amide coupling reaction using phenoxyacetic acid and an appropriate coupling reagent.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety.
Reduction: Reduction reactions can occur at the purine base or the morpholine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.
Hydrolysis: The amide bond in the phenoxyacetamide moiety can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications in the functional groups.
Purine-based inhibitors: Compounds that share the purine base but differ in the attached moieties.
Morpholine derivatives: Compounds that contain the morpholine ring but have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C43H48N6O5Si |
|---|---|
Poids moléculaire |
757.0 g/mol |
Nom IUPAC |
N-[9-[(2R,6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C43H48N6O5Si/c1-42(2,3)55(4,5)53-28-35-26-48(43(31-18-10-6-11-19-31,32-20-12-7-13-21-32)33-22-14-8-15-23-33)27-37(54-35)49-30-44-38-39(49)46-41(47-40(38)51)45-36(50)29-52-34-24-16-9-17-25-34/h6-25,30,35,37H,26-29H2,1-5H3,(H2,45,46,47,50,51)/t35-,37+/m0/s1 |
Clé InChI |
MNJJIVKJWYMOEF-YBZKQSBQSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CN(CC(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)




![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)

![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)


